2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one
Description
Properties
CAS No. |
61741-35-3 |
|---|---|
Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-(3,4-dimethoxyanilino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-8-7-10(9-14(13)22-2)17-16-18-12-6-4-3-5-11(12)15(20)19-16/h3-9H,1-2H3,(H2,17,18,19,20) |
InChI Key |
HKPZTMGZEZHVCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid with 3,4-Dimethoxyaniline
The Niementowski reaction, a classical method for quinazolinone synthesis, has been adapted for the target compound. In this approach, anthranilic acid reacts with 3,4-dimethoxyaniline in the presence of a carbonyl source such as triethyl orthoformate. A green chemistry modification employs choline chloride:urea DES as the solvent under microwave irradiation, reducing reaction times from hours to minutes. For example, a 2020 study achieved a 92% yield of a structurally analogous 3-substituted quinazolinone using DES and microwaves at 100°C for 15 minutes . This method avoids toxic solvents and minimizes byproducts, aligning with principles of atom economy.
Key steps include:
-
Reagent Mixing : Anthranilic acid (1.0 equiv), 3,4-dimethoxyaniline (1.1 equiv), and triethyl orthoformate (1.2 equiv) are combined in DES.
-
Microwave Irradiation : The mixture is heated at 100–120°C for 10–20 minutes.
-
Work-Up : The product precipitates upon cooling and is purified via recrystallization from ethanol .
One-Pot Synthesis via Acid-Catalyzed Cyclization
A two-component, one-pot method utilizes anthranilic acid and 3,4-dimethoxyaniline under acidic conditions. Concentrated hydrochloric acid (HCl) or acetic acid (AcOH) catalyzes the cyclization, with formic acid serving as the carbonyl donor. This method, while less efficient than microwave-assisted routes, provides a straightforward pathway for small-scale synthesis. A 2020 protocol reported a 78% yield for a similar quinazolinone derivative after refluxing in AcOH for 4 hours .
Optimized Conditions :
-
Temperature : 80–100°C
-
Catalyst : 10 mol% ZnO nanoparticles in aqueous media (improves yield to 89%) .
-
Characterization : The product exhibits distinct NMR signals, including a singlet for the N–H proton at δ 12.2 ppm (DMSO-d6) and aromatic protons between δ 6.8–8.1 ppm .
Oxidative Dehydrogenation of Dihydroquinazolinone Intermediates
Dihydroquinazolinones, synthesized from anthranilamide and 3,4-dimethoxybenzaldehyde, undergo oxidative dehydrogenation to yield the aromatic quinazolinone core. Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 60°C efficiently eliminates water from the dihydro intermediate, as demonstrated in a 2014 study achieving 87–98% yields for substituted quinazolinones .
Procedure :
-
Intermediate Formation : Anthranilamide reacts with 3,4-dimethoxybenzaldehyde in acetic acid to form 2-(3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one.
-
Oxidation : Treatment with KOH (3 equiv) in DMSO at 60°C for 1.5 hours affords the target compound .
Comparative Analysis of Methods
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound features three reactive centers (Figure 1):
-
Quinazolinone core : Electrophilic at C-2 and C-4 positions.
-
Amino group (-NH-) : Participates in nucleophilic substitution and hydrogen bonding.
-
3,4-Dimethoxyphenyl ring : Electron-donating methoxy groups enhance aromatic electrophilic substitution.
2.2. Functionalization at the Amino Group
The amino group undergoes alkylation and acylation to enhance solubility or biological activity:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Acylation | Acetyl chloride | DCM, RT, 2 hrs | N-Acetyl derivative |
| Alkylation | Methyl iodide | DMF, K2CO3, 60°C, 4 hrs | N-Methylated analog |
Mechanism : Nucleophilic attack by the amino group on electrophilic reagents.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl ring undergoes nitration and sulfonation:
| Reaction | Reagent | Position | Yield | Application |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Para to OMe | 68% | Precursor for anticancer agents |
| Sulfonation | H2SO4, 100°C | Meta to NH | 72% | Enhanced water solubility |
Ring-Opening and Rearrangement
Under alkaline conditions, the quinazolinone ring opens to form anthranilamide intermediates, which re-cyclize upon acidification :
Steps :
-
Ring opening : NaOH (10%), reflux, 3 hrs → Linear amide.
-
Recyclization : HCl (pH 3–4), RT → Regioisomeric quinazolinones.
Biological Activity-Linked Reactions
The compound inhibits tyrosine kinases via hydrogen bonding between its amino group and ATP-binding pockets . Key interactions include:
Analytical Characterization
Reactions are monitored using:
-
TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1).
-
NMR : δ 6.8–7.3 ppm (aromatic H), δ 3.8 ppm (OCH3).
-
IR : 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of quinazolinone derivatives. For instance, derivatives of 2-((3,4-dimethoxyphenyl)amino)quinazolin-4(1H)-one were synthesized and evaluated for their efficacy in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases. In vivo models demonstrated significant inhibition of edema, with some compounds achieving up to 36.3% reduction at a dosage of 50 mg/kg .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A series of quinazolinone derivatives were tested against various pathogenic bacteria and fungi. Notably, compounds exhibited potent activity against Candida albicans and Candida glabrata, indicating their potential use in treating fungal infections .
| Compound | Activity Against | Reference |
|---|---|---|
| Compound 104 | Candida albicans, Candida glabrata | |
| Compound 13 | Broad-spectrum against Gram-positive and Gram-negative strains |
Anticancer Activity
Several studies have reported the anticancer properties of quinazolinone derivatives. For example, certain derivatives exhibited significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring significantly influenced their potency against cancer cells .
Case Study 1: Synthesis and Evaluation of Antibacterial Quinazolinones
In a study published in 2022, researchers designed and synthesized a series of quinazoline derivatives as potential antibacterial agents. These compounds were evaluated for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, which are critical for bacterial DNA replication. The synthesized compounds demonstrated moderate antibacterial activity compared to standard fluoroquinolone drugs .
Case Study 2: Anti-inflammatory Quinazolinones
Another study focused on the synthesis of various 4(3H)-quinazolinone derivatives, which were tested for anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that specific structural modifications led to enhanced anti-inflammatory effects, making them promising candidates for further development in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, enabling a systematic comparison:
Key Comparisons
Substituent Effects on Bioactivity :
- The 3,4-dimethoxyphenyl group is associated with enhanced antiparkinsonian activity, as seen in compound 39 . In contrast, electron-withdrawing groups (e.g., 3,4-dichloro in 9l ) may reduce such activity due to decreased electron density .
- Hydroxyl groups (e.g., in 17 ) improve antioxidant capacity via radical scavenging but reduce metabolic stability compared to methoxy groups .
Synthetic Accessibility: Derivatives with simple aryl substitutions (e.g., 3c) are synthesized in high yields (>85%) via microwave-assisted methods . Amino-substituted derivatives (e.g., 9l) require hydrazine intermediates, with yields varying based on substituent reactivity .
Physicochemical Properties :
- Melting points correlate with crystallinity; 9l (191–193°C) and 3c (252–255°C) exhibit higher thermal stability than hydroxylated analogs .
- Lipophilicity increases with methoxy groups (logP ~2.5–3.0) compared to dihydroxy analogs (logP ~1.5), influencing blood-brain barrier penetration .
Mechanistic Insights: The 3,4-dimethoxy group in 39 likely interacts with dopamine receptors or monoamine oxidase-B (MAO-B), critical targets in Parkinson’s disease . Antioxidant activity in hydroxylated derivatives (e.g., 17) involves chelation of redox-active metals and hydrogen atom transfer .
Research Findings and Implications
- Antiparkinsonian Potential: Compound 39 demonstrates that 3,4-dimethoxy substitution synergizes with thiazolidinone moieties to enhance efficacy, reducing tremors by 60% in rodent models .
- Antioxidant Activity: Quinazolinones with electron-rich substituents (e.g., 3c) show moderate radical scavenging (IC₅₀ ~25 μM in DPPH assays), outperforming chlorinated analogs .
- Synthetic Optimization : Microwave-assisted synthesis (e.g., 3c ) reduces reaction times to <10 minutes, offering scalability advantages over traditional reflux methods .
Biological Activity
2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one is a member of the quinazolinone family, characterized by its heterocyclic structure and significant biological activity. This compound has drawn attention for its potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and inflammation.
- Molecular Formula : C₁₆H₁₅N₃O₃
- Molecular Weight : 297.31 g/mol
- CAS Number : 61741-35-3
The compound features a quinazolinone core with a 3,4-dimethoxyphenyl amino group, contributing to its structural diversity and biological efficacy .
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that quinazolinone derivatives can inhibit various cancer-related enzymes. Specifically, this compound has shown potential in:
- Inhibiting Neuronal Nitric Oxide Synthase (nNOS) : This inhibition may lead to reduced tumor growth and progression.
- Targeting DNA Repair Mechanisms : Quinazolinones have been linked to the inhibition of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis, which is crucial for cancer cell proliferation .
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound has shown effective MIC values against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial properties .
| Pathogen | MIC Value (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Candida albicans | 3.90 |
Anti-inflammatory Effects
Quinazolinones are also noted for their anti-inflammatory properties. The presence of the dimethoxy group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Molecular docking studies have suggested that this compound interacts effectively with the active sites of specific enzymes involved in cancer progression and inflammation. This interaction can lead to inhibition of enzyme activity, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological activities of quinazolinone derivatives:
- Study on Antimicrobial Activity :
- Cancer Research :
- Inflammation Studies :
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions between anthranilic acid derivatives and substituted amines or aldehydes. For example, heterogeneous catalysts like MgFe₂O₄@SiO₂ enable high yields (85–92%) under solvent-free conditions at 80–100°C, with reduced reaction times (2–4 hours) compared to traditional methods . Benzoyl chloride or acetic anhydride can also serve as acylating agents to form the quinazolinone core, followed by amination with 3,4-dimethoxyaniline . Optimization should include screening solvents (ethanol, DMF) and catalysts (solid acids, nano-materials) to improve regioselectivity and purity.
Q. How can spectroscopic and crystallographic methods validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Disappearance of aldehyde protons (δ ~10 ppm) confirms successful cyclization .
- IR Spectroscopy : Key stretches include C=O (1660–1680 cm⁻¹), N-H (3200–3400 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
- X-ray Crystallography : Resolve bond lengths (e.g., C-N: ~1.34 Å, C-O: ~1.43 Å) and dihedral angles between the quinazolinone core and substituents to confirm stereochemistry .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Use cell-based assays targeting kinases or receptors linked to the compound’s hypothesized mechanism (e.g., EGFR inhibition).
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR, VEGFR) using ATP-competitive substrates .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanism and regioselectivity of quinazolinone synthesis?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to identify energy barriers for cyclization steps. Compare activation energies for competing pathways (e.g., 6-endo vs. 5-exo cyclization) .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to optimize polarity and dielectric constant .
- Docking Studies : Predict binding affinities of derivatives to biological targets (e.g., EGFR) using AutoDock Vina and homology models .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing groups like -NO₂ vs. electron-donating -OCH₃) on bioactivity. For instance, 8-nitro-substituted analogs show enhanced antibacterial activity but reduced solubility .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum concentration) to control for assay variability .
- Orthogonal Assays : Validate kinase inhibition via Western blotting (phosphorylation status) alongside enzymatic assays to confirm target engagement .
Q. How can environmental stability and degradation pathways of this compound be studied?
- Methodological Answer :
- Photolysis/Hydrolysis : Expose the compound to UV light (254 nm) or aqueous buffers (pH 3–10) at 25–50°C. Monitor degradation via HPLC-MS to identify byproducts (e.g., demethylated or oxidized derivatives) .
- Microbial Degradation : Use soil microcosms or activated sludge to assess biodegradation rates. Quantify residual compound via LC-TOF and characterize metabolites .
- QSAR Modeling : Correlate substituent lipophilicity (logP) with persistence using EPI Suite or similar tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
